molecular formula C9H10ClN B8751961 4-Chloro-2-methyl-2,3-dihydro-1H-indole CAS No. 72995-19-8

4-Chloro-2-methyl-2,3-dihydro-1H-indole

Cat. No. B8751961
M. Wt: 167.63 g/mol
InChI Key: YOYCNNJAIOQWMD-UHFFFAOYSA-N
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Patent
US04416884

Procedure details

5 g of sodium borohydride was added to 66 ml of pyridine having dissolved therein 4.4 g of 2-methyl-4-chloroindole. To the mixture were added gradually 10.6 g of fine powders of aluminum chloride while ice-cooling with stirring. After completion of addition the mixture was stirred and allowed to react at room temperature for 27 hours, the solvent was removed therefrom under reduced pressure. Water was added to the residue and the mixture was extracted with 100 ml of benzene. The benzene layer was washed with a saturated aqueous sodium chloride solution followed by concentration. To the residue was added a 10% aqueous hydrochloric acid which caused foaming. After foaming ceased the mixture was rendered neutral with an aqueous sodium carbonate solution followed by extracting the mixture with 100 ml of benzene. The benzene layer was dried over anhydrous sodium sulfate. After removing the solvent under reduced pressure the extract was purified through a silica gel column chromatography (eluent:chloroform) to obtain 3.4 g of 2-methyl-4-chloroindoline which was confirmed by NMR.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
fine powders
Quantity
10.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[C:10]([Cl:13])[CH:9]=[CH:8][CH:7]=2.[Cl-].[Al+3].[Cl-].[Cl-]>N1C=CC=CC=1>[CH3:3][CH:4]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[Cl:13])[NH:5]1 |f:0.1,3.4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
66 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
CC=1NC2=CC=CC(=C2C1)Cl
Step Three
Name
fine powders
Quantity
10.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After completion of addition the mixture
STIRRING
Type
STIRRING
Details
was stirred
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 27 hours
Duration
27 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 100 ml of benzene
WASH
Type
WASH
Details
The benzene layer was washed with a saturated aqueous sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
ADDITION
Type
ADDITION
Details
To the residue was added a 10% aqueous hydrochloric acid which
EXTRACTION
Type
EXTRACTION
Details
by extracting the mixture with 100 ml of benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure the extract
CUSTOM
Type
CUSTOM
Details
was purified through a silica gel column chromatography (eluent:chloroform)

Outcomes

Product
Name
Type
product
Smiles
CC1NC2=CC=CC(=C2C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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